molecular formula C19H16ClNO2 B2772582 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol CAS No. 1223887-94-2

4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol

Cat. No.: B2772582
CAS No.: 1223887-94-2
M. Wt: 325.79
InChI Key: BOMJOWAGPDDJKX-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol is a synthetic chemical compound of interest in multidisciplinary research, particularly due to its structural features as a phenol derivative with an aminomethyl bridge. Compounds within this class have demonstrated significant potential in various scientific applications. The phenolic and aniline-derived components of its structure are known to contribute to notable bioactivity. Research on similar phenolic and anilino compounds has shown they can be explored for their herbicidal potential by inducing oxidative stress and inhibiting the growth of target plant species . Furthermore, the molecule's structure, featuring potential metal-chelating atoms, makes it a candidate for use as a ligand in coordination chemistry. It can form complexes with various transition metals, which are useful in catalytic applications and materials science . The presence of the chlorine substituent on the phenol ring can influence the compound's electronic properties and its binding affinity in biological and chemical contexts. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-2-[(4-phenoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-12,21-22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMJOWAGPDDJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves several steps, typically starting with the preparation of the phenoxyphenylamine intermediate. This intermediate is then reacted with 4-chloro-2-formylphenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Chemical Reactions Analysis

4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol is widely used in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with a chloro substituent and an imino group linked to a phenoxy moiety. This unique combination of functional groups contributes to its reactivity and biological efficacy.

Biological Activity Overview

Research has indicated that this compound exhibits:

  • Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Antidiabetic Activity : Inhibits enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
  • DNA Interaction : Shows potential as an anticancer agent through its interaction with DNA.

Antimicrobial Activity

A study synthesized several derivatives of 4-aminophenol, including this compound, and evaluated their antimicrobial properties. The results demonstrated broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Activity (MIC in µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0
Pseudomonas aeruginosa20.0

The compound showed significant inhibition rates, indicating its potential as an effective antimicrobial agent .

Antidiabetic Activity

In another study, the compound was tested for its ability to inhibit α-amylase and α-glucosidase. The findings revealed:

  • α-Amylase Inhibition : 93.2% at optimal concentration.
  • α-Glucosidase Inhibition : 73.7% at optimal concentration.

These results suggest that the compound may be beneficial in managing blood glucose levels .

DNA Interaction Studies

The interaction of the compound with DNA was assessed using spectroscopic methods. The results indicated:

  • Hyperchromic Effect : Observed in several derivatives, suggesting increased stability of DNA complexes.
  • Bathochromic Shift : Indicating changes in electronic transitions within the DNA structure upon binding.

These interactions highlight the potential of the compound as a therapeutic agent in cancer treatment .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation between 4-phenoxyaniline and a chlorinated phenolic aldehyde derivative. Key steps include Schiff base formation followed by reduction (e.g., using NaBH₄ in THF/ethanol) to stabilize the amine linkage. Reaction parameters such as temperature (optimized at 273 K for reduction), solvent polarity (methanol for condensation), and stoichiometric ratios significantly impact yield. Purification via thin-layer chromatography (TLC) and structural validation through ¹H/¹³C NMR spectroscopy are critical .

Q. How does the presence of chloro and phenoxy substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The chloro group enhances electron-withdrawing effects, increasing electrophilicity at the phenolic oxygen and improving stability against oxidative degradation. The phenoxy group contributes to π-π stacking interactions, influencing solubility in non-polar solvents. These substituents also modulate logP values, as observed in related chlorophenol derivatives, which can be quantified via HPLC with UV detection .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : ¹H NMR (to confirm amine and phenol proton environments), ¹³C NMR (to verify aromatic and methylene carbons), and IR spectroscopy (to identify N-H and O-H stretches) are essential. High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction resolves absolute stereochemistry, as demonstrated in chiral aminophenol analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, serum concentration). Standardization using positive controls (e.g., known enzyme inhibitors) and dose-response curves (IC₅₀ comparisons) is critical. Meta-analyses of kinase inhibition data (e.g., comparing IC₅₀ values under uniform ATP concentrations) can reconcile contradictions. Cross-validation via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) is recommended .

Q. What strategies determine the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Enzyme kinetics (Michaelis-Menten analysis) under varying substrate/compound concentrations can distinguish competitive vs. non-competitive inhibition. Fluorescence quenching assays (e.g., tryptophan residue interactions) and molecular docking simulations (using crystallographic enzyme data) elucidate binding modes. For example, halogen bonding between the chloro group and catalytic residues has been observed in related kinase inhibitors .

Q. How do stereochemical variations impact the compound’s bioactivity and synthetic reproducibility?

  • Methodological Answer : Chiral centers, introduced during reductive amination, can lead to diastereomers with divergent activities. Enantiomeric resolution via chiral HPLC or asymmetric synthesis (e.g., using (R)-configured amines) is necessary. Case studies on analogous compounds show that (R,R)-diastereomers exhibit 10-fold higher receptor affinity than (S,S)-forms due to optimized hydrogen-bond networks .

Q. What experimental designs optimize stability studies under physiological conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4–8 weeks, with LC-MS monitoring of degradation products (e.g., hydrolyzed Schiff bases). Buffered solutions (pH 7.4) simulate physiological environments. For photostability, exposure to UV-Vis light (ICH Q1B guidelines) identifies vulnerable functional groups, such as the phenol moiety, requiring protective formulation strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and formulation compatibility?

  • Methodological Answer : Apparent contradictions often stem from solvent choice (e.g., DMSO vs. aqueous buffers). Phase solubility diagrams (via Higuchi and Connors method) and nanoformulation screening (liposomes, cyclodextrins) can reconcile disparities. For example, PEGylation improves aqueous solubility of hydrophobic analogs by 20–50%, as shown in fluorophenol derivatives .

Q. Why do SAR studies report divergent potency trends for halogen substituents?

  • Methodological Answer : Halogen positioning (para vs. ortho) alters steric and electronic effects. Computational models (DFT for electrostatic potential mapping) and comparative bioassays (e.g., substituting Cl with F) reveal that para-Cl enhances target affinity by 30% in kinase assays, while ortho-Cl reduces bioavailability due to steric hindrance .

Tables for Key Data

Property Method Typical Findings Reference
LogPHPLC (C18 column, MeCN/H₂O gradient)3.2 ± 0.1 (indicative of moderate lipophilicity)
IC₅₀ (Kinase Inhibition)ADP-Glo™ Kinase Assay0.8 μM (vs. 5.2 μM for non-chlorinated analog)
Thermal Stability (TGA)Thermogravimetric AnalysisDecomposition onset at 210°C (dry powder)
Aqueous SolubilityShake-Flask Method12 μg/mL (pH 7.4), improved to 45 μg/mL with PEG

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